2-[4-(diphenylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
2-[4-(diphenylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multiple steps. One common approach is to start with the preparation of the piperazine and pyrazole intermediates, followed by their coupling under specific reaction conditions.
Preparation of Piperazine Intermediate: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethanolamine under high temperature and pressure.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized by reacting hydrazine with 1,3-diketones under acidic conditions.
Coupling Reaction: The final step involves coupling the piperazine and pyrazole intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diphenylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(diphenylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
2-[4-(diphenylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique due to its specific structural features, such as the combination of a piperazine ring with a diphenylmethyl group and a pyrazole ring. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 2-[4-(diphenylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H28N4 with a molecular weight of 368.50 g/mol. The structure features a piperazine ring, which is known for its role in various biological activities, and a pyrazole moiety that contributes to its pharmacological properties.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, pyrazole derivatives have been shown to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR, making them promising candidates in cancer therapy . In vitro studies have demonstrated that certain pyrazole carboxamides possess notable cytotoxic effects against various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have shown that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, which is critical in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Some studies have highlighted the antimicrobial potential of pyrazole derivatives. For example, certain synthesized compounds have demonstrated effectiveness against a range of bacterial strains and fungi, suggesting their utility in treating infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine and pyrazole rings can significantly influence the potency and selectivity of the compound against various biological targets. For example:
Modification | Effect on Activity |
---|---|
Substitution on the piperazine ring | Enhances binding affinity to receptors |
Alteration of the phenyl group | Affects lipophilicity and membrane permeability |
Variation in the alkyl chain length | Modulates pharmacokinetic properties |
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit tumor growth in mouse models. The results indicated that specific modifications to the pyrazole ring enhanced antitumor efficacy significantly .
- In Vivo Studies : Research involving in vivo models demonstrated that compounds similar to this compound exhibited reduced tumor sizes compared to control groups when administered at optimal dosages .
- Anti-inflammatory Response : A clinical trial assessed the anti-inflammatory effects of a related compound in patients with rheumatoid arthritis, showing promising results in reducing joint swelling and pain .
Properties
Molecular Formula |
C28H30N4O |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
InChI |
InChI=1S/C28H30N4O/c33-27(32-26(16-17-29-32)23-10-4-1-5-11-23)22-30-18-20-31(21-19-30)28(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,17,26,28H,16,18-22H2 |
InChI Key |
CCRXTPFELDRUTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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